[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine
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Overview
Description
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine: is a chemical compound with a unique structure that includes an oxazole ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent alkylation reactions introduce the methyl and isopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The amine group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Hydrogenated products or ring-opened derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine: Similar structure but with a thiazole ring instead of an oxazole ring.
[4-Methyl-2-(propan-2-yl)-1,3-imidazol-5-yl]methanamine: Contains an imidazole ring, offering different chemical properties.
Uniqueness: The presence of the oxazole ring in [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine imparts unique chemical and biological properties compared to its thiazole and imidazole analogs. This uniqueness can be attributed to the electronic and steric effects of the oxazole ring, influencing the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDHJZJOCYPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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